molecular formula C14H10Cl2O2 B6403649 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid, 95% CAS No. 1261907-58-7

4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6403649
CAS RN: 1261907-58-7
M. Wt: 281.1 g/mol
InChI Key: JLYWLZMXPGZWMC-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid, or 4-chloro-3-CMPBA, is an aromatic carboxylic acid that is widely used in the scientific research field. It is a white, odorless, crystalline solid with a melting point of 157-158°C, and a molecular weight of 264.5 g/mol. 4-chloro-3-CMPBA is a versatile organic compound that has a wide range of applications in organic synthesis and scientific research.

Mechanism of Action

4-chloro-3-CMPBA is a carboxylic acid, and it acts as an acid catalyst in various organic reactions. It is an electron-withdrawing substituent, and it can be used to activate electrophilic sites in organic molecules. It can also be used to promote nucleophilic substitution reactions and to deprotonate weak acids.
Biochemical and Physiological Effects
4-chloro-3-CMPBA is not known to have any direct biochemical or physiological effects. It is not known to be toxic, and it is not known to be an allergen. However, it is important to note that 4-chloro-3-CMPBA is an organic compound, and it may be toxic if ingested or if it comes into contact with the skin or eyes.

Advantages and Limitations for Lab Experiments

4-chloro-3-CMPBA is a useful reagent for organic synthesis, and it is relatively inexpensive and easy to obtain. It is stable at room temperature and is not volatile, so it can be stored for long periods of time. However, it is important to note that 4-chloro-3-CMPBA is an acidic compound, and it should be handled with caution in the laboratory.

Future Directions

There are a number of potential future directions for the use of 4-chloro-3-CMPBA in scientific research. It could be used as a catalyst in the synthesis of new polymers, or it could be used in the synthesis of new pharmaceuticals or agrochemicals. It could also be used in the synthesis of dyes and pigments for use in the textile industry. Additionally, 4-chloro-3-CMPBA could be used in the synthesis of new compounds for use in the medical field, such as new drugs or new treatments for diseases. Finally, 4-chloro-3-CMPBA could be used in the synthesis of new compounds for use in the field of materials science, such as new polymers or new coatings.

Synthesis Methods

4-chloro-3-CMPBA can be prepared from the reaction of 4-chloro-2-methylphenol and chloroacetic acid. In a typical synthesis, 4-chloro-2-methylphenol is reacted with chloroacetic acid in the presence of a base, such as potassium carbonate, to form 4-chloro-3-CMPBA. The reaction is carried out in a solvent, such as methanol, and the reaction is typically complete after two hours.

Scientific Research Applications

4-chloro-3-CMPBA is widely used in scientific research as a reagent for organic synthesis and as a starting material for the synthesis of various compounds. It is used as a catalyst in the synthesis of polymers, and it is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of dyes, pigments, and other compounds used in the textile industry.

properties

IUPAC Name

4-chloro-3-(4-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-10(15)3-4-11(8)12-7-9(14(17)18)2-5-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYWLZMXPGZWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690376
Record name 4',6-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261907-58-7
Record name 4',6-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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